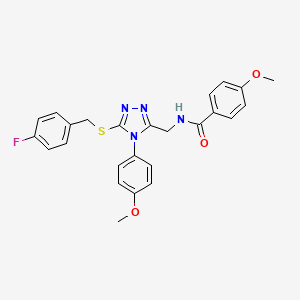
N-((5-((4-fluorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((5-((4-fluorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C25H23FN4O3S and its molecular weight is 478.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((5-((4-fluorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a synthetic compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article delves into its biological activity, focusing on its antimicrobial and anticancer properties, supported by structural analysis and recent research findings.
Structural Characteristics
The compound features a complex structure characterized by:
- Triazole ring : A five-membered heterocyclic compound known for its biological significance.
- Thioether linkage : The sulfur atom connecting the 4-fluorobenzyl group enhances the compound’s reactivity and biological interaction potential.
- Aromatic substituents : The presence of methoxy and fluorine groups contributes to its pharmacological profile.
Molecular Formula : C25H23FN4O3S
Molecular Weight : 478.54 g/mol
Biological Activity Overview
This compound exhibits significant biological activities:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazole derivatives. The compound has shown effectiveness against various bacterial strains, including multi-drug-resistant pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.046 – 3.11 μM |
| Escherichia coli | 0.125 – 8 μg/mL |
| Pseudomonas aeruginosa | 0.125 – 8 μg/mL |
The structure-activity relationship (SAR) studies indicate that the presence of electron-donating groups on the phenyl rings significantly enhances antimicrobial activity .
Anticancer Activity
The anticancer properties of this compound are attributed to its ability to interfere with cancer cell proliferation. Several studies have reported that triazole derivatives can inhibit key enzymes involved in cancer cell growth.
| Cancer Cell Line | Inhibition Percentage |
|---|---|
| MCF-7 (Breast Cancer) | 70% inhibition at 10 μM |
| HeLa (Cervical Cancer) | 65% inhibition at 10 μM |
The mechanism of action is believed to involve the inhibition of specific kinases and enzymes that are crucial for cancer cell survival .
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A study published in Pharmaceutical Research evaluated various triazole derivatives, including this compound. The results indicated superior antimicrobial activity compared to standard antibiotics such as vancomycin and ciprofloxacin . -
Anticancer Mechanism Exploration :
Research published in Medicinal Chemistry explored the anticancer mechanisms of triazole derivatives. The study found that compounds similar to this compound exhibited significant apoptosis induction in cancer cells through mitochondrial pathways .
Eigenschaften
IUPAC Name |
N-[[5-[(4-fluorophenyl)methylsulfanyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN4O3S/c1-32-21-11-5-18(6-12-21)24(31)27-15-23-28-29-25(34-16-17-3-7-19(26)8-4-17)30(23)20-9-13-22(33-2)14-10-20/h3-14H,15-16H2,1-2H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKIICXOEQHXFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)OC)SCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














